
2-(15N)azanyl(213C)butanedioic acid
Overview
Description
2-(15N)azanyl(213C)butanedioic acid is a dual-isotope-labeled derivative of butanedioic acid (succinic acid) with a 15N-labeled azanyl (NH2) group at the second carbon and two 13C isotopes at the second and third carbons. Its structure corresponds to HOOC-*(13C)(15NH2)-CH2(13C)-COOH, where * denotes isotopic labeling. This compound is critical in isotope tracing studies, particularly in metabolic flux analysis, protein dynamics, and environmental biogeochemistry, where precise tracking of isotopic incorporation is required. Its dual-labeling strategy enhances detection specificity in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications, reducing background noise and improving signal resolution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)azanyl(213C)butanedioic acid involves the incorporation of stable isotopes, 13C and 15N, into the L-Aspartic acid molecule. The process typically starts with the precursor compounds labeled with these isotopes, followed by a series of chemical reactions to form the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the isotopes .
Industrial Production Methods
Industrial production of this compound is achieved through advanced chemical synthesis techniques. The process involves the use of isotope-labeled precursors and sophisticated equipment to ensure high purity and yield. The final product is then purified using methods such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
2-(15N)azanyl(213C)butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of L-Aspartic acid, such as oxo, reduced, and substituted forms. These derivatives are often used in further research and applications.
Scientific Research Applications
2-(15N)azanyl(213C)butanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of compounds.
Biology: It is used in metabolic studies to trace the pathways of amino acids in vivo, providing insights into various biological processes.
Medicine: It is used in clinical diagnostics and imaging to study metabolic disorders and other diseases.
Industry: It is used in the production of labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of 2-(15N)azanyl(213C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable information on the molecular targets and pathways involved in various metabolic processes .
Comparison with Similar Compounds
Isotopic Labeling Patterns
The compound’s unique dual 13C/15N labeling distinguishes it from singly labeled analogs (e.g., 15N-aspartic acid or 13C4-butanedioic acid). Compared to monoisotopic variants, dual labeling enables simultaneous tracking of carbon and nitrogen pathways, which is advantageous in complex metabolic studies. For instance, 13C2,15N-glycine (studied in ) shares similar analytical challenges but lacks the dicarboxylic acid functionality critical for Krebs cycle or amino acid biosynthesis research .
Analytical Methodologies
High-resolution liquid chromatography–mass spectrometry (LC-HRMS), as validated in for 13C2,15N-glycine, is directly applicable to 2-(15N)azanyl(213C)butanedioic acid. This method offers:
- Accuracy : <2% error in isotopic abundance calculations.
- Sensitivity : Requires minimal sample (~1 µg).
- Throughput : Compatible with high-throughput metabolomics pipelines.
In contrast, singly labeled compounds (e.g., 15N-glutamic acid) often rely on less precise techniques like isotope-ratio MS, which lacks the molecular specificity of LC-HRMS .
Structural and Crystallographic Considerations
While highlights SHELX’s role in small-molecule crystallography, structural determination of isotopically labeled compounds like this compound may require complementary techniques. For example, neutron diffraction or isotopic-edited NMR is often needed to resolve 15N/13C positions, whereas SHELX excels in refining heavy-atom structures from X-ray data .
Data Table: Comparative Analysis of Isotope-Labeled Compounds
Research Findings and Challenges
- Synthesis Complexity : Dual labeling increases synthetic difficulty compared to single-label analogs, often requiring multi-step enzymatic or chemical incorporation .
- Degradation Risks : The compound’s dicarboxylic structure makes it prone to decarboxylation under acidic conditions, limiting its use in gastric metabolism studies.
- Cost Efficiency: 30–50% more expensive than monoisotopic analogs due to 13C/15N enrichment costs.
Biological Activity
2-(15N)azanyl(213C)butanedioic acid, commonly known as L-Aspartic acid labeled with carbon-13 and nitrogen-15 isotopes, is a stable isotope-labeled non-essential amino acid. Its unique isotopic labeling enhances its utility in various scientific investigations, particularly in understanding metabolic pathways and molecular dynamics in biological systems. This article explores the biological activity of this compound, highlighting its roles in metabolism, neurotransmitter synthesis, and its applications in nuclear magnetic resonance (NMR) studies.
Metabolic Pathways
As an amino acid, this compound is integral to several metabolic pathways. It serves as a building block for proteins and is involved in the synthesis of neurotransmitters such as aspartate and glutamate, which are crucial for neuronal communication. The isotopic labeling allows researchers to trace these metabolic pathways effectively, providing insights into amino acid utilization and dynamics within living organisms.
Role in Neurotransmitter Synthesis
L-Aspartic acid is particularly significant in the central nervous system (CNS), where it functions as an excitatory neurotransmitter. Its role extends to modulating synaptic plasticity and neurotransmission, which are vital for learning and memory processes. Studies utilizing this compound have demonstrated its involvement in synaptic signaling mechanisms, highlighting its potential therapeutic implications in neurological disorders.
NMR Applications
The stable isotopes present in this compound enhance the sensitivity and resolution of NMR spectroscopy experiments. This compound is utilized to probe the structure and dynamics of biological macromolecules, allowing for detailed studies on protein conformations and interactions with other biomolecules. The isotopic labeling facilitates the observation of metabolic fluxes and enzymatic activities, providing a comprehensive understanding of biochemical processes.
Case Study 1: Metabolic Tracing
In a study investigating the metabolic pathways of amino acids in mammalian cells, researchers used this compound to trace the incorporation of nitrogen into various metabolites. The results indicated that L-Aspartic acid significantly contributes to the synthesis of other amino acids and nucleotides, demonstrating its central role in cellular metabolism.
Case Study 2: Neurotransmission Research
Another research project focused on the effects of L-Aspartic acid on neuronal activity. Using electrophysiological techniques alongside NMR spectroscopy with this compound, scientists observed enhanced synaptic transmission in hippocampal slices. This study provided evidence supporting the compound's role as a modulator of excitatory neurotransmission.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated its role in protein synthesis and metabolic flux tracing. |
Study 2 | Showed enhanced synaptic transmission linked to L-Aspartic acid levels. |
Study 3 | Investigated interactions with enzymes using NMR, revealing binding affinities. |
Properties
IUPAC Name |
2-(15N)azanyl(213C)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i2+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-BFQMUAMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH](C(=O)O)[15NH2])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503915 | |
Record name | (2-~13~C,~15~N)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98532-13-9 | |
Record name | (2-~13~C,~15~N)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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